
2-Amino-3-methoxy-1-morpholinopropan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methoxy-1-morpholinopropan-1-one hydrochloride, also known as AM-630, is a potent and selective antagonist of the cannabinoid receptor type 2 (CB2). It is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body . The compound “2-Amino-3-methoxy-1-morpholinopropan-1-one hydrochloride” can be used in the synthesis of these indole derivatives .
Anti-Inflammatory and Analgesic Activities
Some derivatives of the compound have shown anti-inflammatory and analgesic activities . These derivatives can be compared with indomethacin and celecoxib, which are commonly used drugs for these purposes .
Anti-HIV Activity
Certain derivatives of the compound have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor . In a study aiming to prevent mild steel against corrosion in 0.5 M HCl solution, 2-amino-4-methoxy-6-methyl-1,3,5-triazine was used . The effectiveness of the compound as a corrosion inhibitor was studied via electrochemical, surface, and theoretical calculation techniques .
Quantum Chemical Calculations
The compound has been used in quantum chemical calculations . These calculations are crucial in predicting the properties of molecules and understanding their behavior .
Adsorption Studies
The compound has been used in adsorption studies . These studies are important in understanding how the compound interacts with surfaces, which is crucial in many applications, including catalysis and sensor development .
Propiedades
IUPAC Name |
2-amino-3-methoxy-1-morpholin-4-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-12-6-7(9)8(11)10-2-4-13-5-3-10;/h7H,2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUKWRBUNASAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)N1CCOCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2173996-32-0 |
Source


|
| Record name | 2-amino-3-methoxy-1-(morpholin-4-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

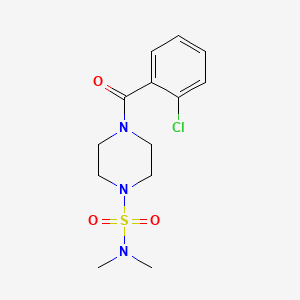
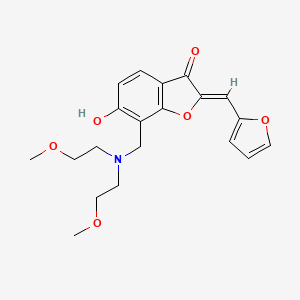
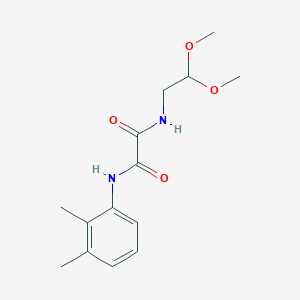
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2992386.png)

![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-6-chloropyrazine-2-carboxamide](/img/structure/B2992389.png)

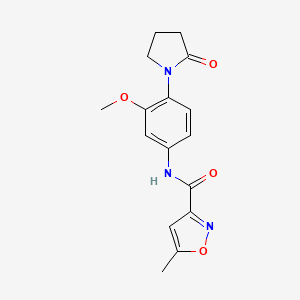
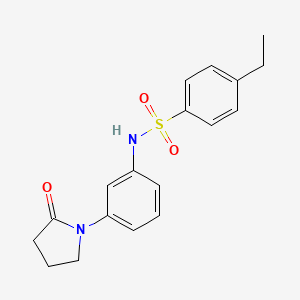

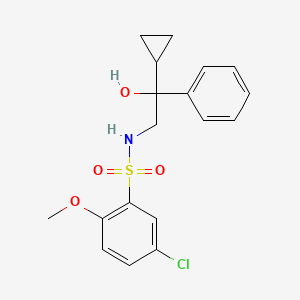
![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)
![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)